molecular formula C17H11Cl2N3OS2 B2581764 5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-98-6

5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2581764
CAS No.: 941927-98-6
M. Wt: 408.32
InChI Key: CUFKVHXUBWTZDZ-UHFFFAOYSA-N
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Description

5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C17H11Cl2N3OS2 and its molecular weight is 408.32. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12Cl2N2S\text{C}_{15}\text{H}_{12}\text{Cl}_{2}\text{N}_2\text{S}

This structure features a thiazole ring fused to a pyridazine system, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of the compound has been evaluated in several studies, highlighting its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Recent investigations have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies showed that thiazolyl-pyrazoline derivatives, which share structural similarities with our target compound, demonstrated IC50 values ranging from 0.75 to 89.03 µM against breast (T-47D) and lung (A549) cancer cells .
  • The compounds induced apoptosis and caused cell cycle arrest in the sub-G1 phase, indicating their potential mechanism of action through EGFR inhibition .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Recent studies on thiazolo[4,5-b]pyridine derivatives revealed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
  • These findings suggest that the thiazole and thiophene moieties contribute significantly to the antimicrobial efficacy of the compound.

The proposed mechanisms underlying the biological activities of this compound include:

  • EGFR Inhibition : Similar compounds have shown competitive inhibition of EGFR with IC50 values in the nanomolar range (e.g., 57 nM for erlotinib) .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical feature that enhances its therapeutic potential.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been suggested as a mechanism for the observed antimicrobial activity.

Case Studies

Several case studies have illustrated the effectiveness of compounds within this class:

  • In one study, a derivative exhibited an IC50 value of 3.92 µM against A549 lung cancer cells and was found to induce apoptosis through mitochondrial pathways .
  • Another investigation highlighted that specific thiazolyl derivatives showed promising results in inhibiting bacterial growth with MIC values comparable to established antibiotics .

Data Table: Biological Activity Summary

Activity TypeCell Line / OrganismIC50 / MIC ValueReference
AnticancerT-47D (Breast Cancer)0.75 - 77.10 µM
AnticancerA549 (Lung Cancer)3.92 - 89.03 µM
AntimicrobialPseudomonas aeruginosa0.21 µM
AntimicrobialEscherichia coli0.21 µM

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)7-12(10)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKVHXUBWTZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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